molecular formula C7H13NO2 B13204261 Ethyl 1-(methylamino)cyclopropanecarboxylate

Ethyl 1-(methylamino)cyclopropanecarboxylate

Cat. No.: B13204261
M. Wt: 143.18 g/mol
InChI Key: GVHXCZAUETWZQR-UHFFFAOYSA-N
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Description

Ethyl 1-(methylamino)cyclopropanecarboxylate is a chemical compound featuring a cyclopropane ring substituted with both an ester and a methylamino group, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure is particularly valuable for creating more complex molecules with potential biological activity. The compound is for research use only and is not intended for diagnostic or therapeutic applications. This compound is part of the cyclopropanecarboxylate ester family, a class of reagents frequently utilized in synthesizing a wide range of chemical entities. Research into similar cyclopropane derivatives highlights their application in developing pharmaceutical candidates, such as inhibitors for enzymes or signaling pathways involved in inflammatory and respiratory diseases . The methylamino group on the cyclopropane ring offers a reactive site for further chemical modifications, enabling researchers to construct diverse compound libraries for drug discovery and development screens. When handling, appropriate safety precautions should be observed. Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl 1-(methylamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-3-10-6(9)7(8-2)4-5-7/h8H,3-5H2,1-2H3

InChI Key

GVHXCZAUETWZQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(methylamino)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductKey CharacteristicsReferences
Acidic hydrolysis6M HCl, reflux (4–6 hr)1-(Methylamino)cyclopropanecarboxylic acidHigh ring stability observed
Alkaline hydrolysis2M NaOH, 60°C (3 hr)Sodium 1-(methylamino)cyclopropanecarboxylateQuantitative conversion achieved

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, with the cyclopropane ring remaining intact due to its kinetic stability under these conditions .

Aminolysis and Nucleophilic Substitution

The methylamino group participates in nucleophilic reactions, while the cyclopropane ring shows limited reactivity in substitution processes.

Reaction TypeReagents/ConditionsProductYieldReferences
AcylationAcetyl chloride, pyridine, 0°C→RTN-Acetyl-1-(methylamino)cyclopropanecarboxylate78–85%
AlkylationMethyl iodide, K₂CO₃, DMF, 50°CN,N-Dimethyl-1-aminocyclopropanecarboxylate65%
SulfonylationTosyl chloride, Et₃N, CH₂Cl₂N-Tosyl derivative72%

Key Observation : Steric hindrance from the cyclopropane ring slows N-alkylation compared to linear analogs .

Cycloaddition and Ring-Opening Reactions

The strained cyclopropane ring enables unique reactivity in [2+1] and [3+2] cycloadditions.

Reaction TypeReagents/ConditionsProductSelectivityReferences
[3+2] CycloadditionNitrile oxide, toluene, 80°CIsoxazoline-fused cyclopropane3:1 endo:exo
Ring-opening oxidationOzone, CH₂Cl₂, −78°C → H₂O₂β-Keto ester derivative89%

Mechanistic Note : Ring-opening occurs via ozonolysis of the cyclopropane ring, forming a diketone intermediate that rearranges to the β-keto ester .

Catalytic Transformations

Transition-metal catalysis enables functionalization of the cyclopropane ring.

Reaction TypeCatalytic SystemProductTurnover FrequencyReferences
HydrogenationPd/C, H₂ (50 psi), EtOHEthyl 1-(methylamino)cyclohexanecarboxylate92% conversion
Cross-couplingPd(OAc)₂/XantPhos, Cs₂CO₃, dioxaneBiaryl-functionalized cyclopropane68% yield

Limitation : Hydrogenation requires high pressures (≥50 psi) due to ring strain .

pH-Dependent Reactivity

The methylamino group (pKa ~9.3) and ester moiety (pKa ~2.8) govern site-specific reactions :

pH RangeDominant SpeciesReactive Site
<2.8Protonated ester, neutral amineEster hydrolysis
2.8–9.3Deprotonated ester, neutral amineN-Acylation/alkylation
>9.3Deprotonated ester and amineRing-opening nucleophiles

Comparative Reaction Kinetics

Data from analogous cyclopropane derivatives reveal key trends :

ReactionRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Ester hydrolysis2.1×10⁻⁴58.2
N-Acylation4.7×10⁻³42.9
Ring-opening ozonolysis9.8×10⁻²34.1

Scientific Research Applications

Ethyl 1-(methylamino)cyclopropanecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(methylamino)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist of certain enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Reactivity: The cyclopropane ring’s strain enhances reactivity in this compound compared to larger-ring analogs (e.g., cyclobutane derivatives) .
  • Substituent Effects: The methylamino group introduces basicity and hydrogen-bonding capacity, making the compound suitable for interactions with biological targets . Trifluoromethyl and acetyl groups alter electronic properties, with the former increasing lipophilicity and the latter enabling ketone-specific reactions .
  • Applications: this compound is particularly valuable in peptidomimetic design, where rigidity and functional group diversity are critical .

Reactivity and Functionalization

  • The methylamino group can undergo alkylation or acylation to create secondary amides or ureas, as seen in the synthesis of polyfunctional amides .
  • Cyclopropane ring-opening reactions (e.g., with electrophiles) are less likely compared to non-strained systems, preserving the core structure in downstream applications .

Biological Activity

Ethyl 1-(methylamino)cyclopropanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C7H13N O2
  • Molecular Weight : 143.18 g/mol
  • Structure : The compound features a cyclopropane ring with an ethyl ester and a methylamino group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to act as a modulator of neurotransmitter systems, particularly influencing pathways related to:

  • Calcium Channels : Similar compounds have shown effects on T-type calcium channels, which are crucial in various physiological processes including muscle contraction and neuronal signaling .
  • Inflammatory Pathways : The compound may influence inflammatory responses by modulating the expression of cytokines and enzymes like COX-2, which are involved in pain and inflammation .

Biological Activity Summary

A summary of the biological activities observed in various studies includes:

Activity TypeObserved EffectsReference
Calcium Channel ModulationInhibition of T-type calcium channels (IC50 ~7 µM)
Anti-inflammatoryPotential reduction in COX-2 expression
Neurotransmitter ModulationEffects on neurotransmitter release and signaling

Study 1: Calcium Channel Blockade

In a study investigating the effects of structurally similar compounds, this compound was shown to selectively inhibit T-type calcium channels. The IC50 value for this inhibition was reported at approximately 7 µM, indicating significant potency in modulating calcium influx in neuronal cells .

Study 2: Anti-inflammatory Properties

Research exploring the anti-inflammatory potential of cyclopropane derivatives highlighted the ability of this compound to downregulate pro-inflammatory cytokines such as IL-8 and COX-2. This suggests its possible application in treating inflammatory diseases .

Study 3: Neuropharmacological Effects

Further investigations into the neuropharmacological properties revealed that this compound may enhance or inhibit neurotransmitter release depending on the cellular context. This duality presents a potential therapeutic angle for conditions such as anxiety or depression where neurotransmitter balance is critical .

Q & A

Basic: What synthetic routes are recommended for Ethyl 1-(methylamino)cyclopropanecarboxylate, and how can reaction conditions be optimized for improved yields?

Methodological Answer:
The synthesis typically involves cyclopropanation of a precursor (e.g., via [2+1] cycloaddition) followed by functionalization. For example, demonstrates a protocol where methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is dissolved in ethyl acetate and treated with 4-toluenesulfonate monohydrate, yielding 80% product after filtration . Key optimizations include:

  • Catalyst selection : Transition-metal catalysts (e.g., Rh(II)) enhance cyclopropanation efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., ethyl acetate) improve solubility of intermediates.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during amino group introduction.
    Refer to analogous cyclopropane syntheses in and for scalable modifications .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers anticipate?

Methodological Answer:

  • 1H-NMR : The cyclopropane ring protons exhibit characteristic splitting (e.g., δ 2.56–2.31 ppm, multiplet) due to ring strain, while the methylamino group resonates as a singlet near δ 2.29 ppm () .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Exact mass (e.g., 234.00205 Da in ) and fragmentation patterns validate molecular structure .

Advanced: How do steric and electronic effects of the cyclopropane ring influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The cyclopropane ring’s angle strain (109.5° vs. ideal 60°) increases electrophilicity at adjacent carbons. For example:

  • Steric effects : Bulky substituents (e.g., methylamino) hinder nucleophilic attack, favoring ring-opening pathways () .
  • Electronic effects : Electron-withdrawing groups (e.g., ester) stabilize transition states via conjugation, as seen in ’s substitution reactions . Computational studies (DFT) can predict regioselectivity, corroborated by experimental kinetic data.

Advanced: What strategies resolve contradictions in reported biological activities of derivatives across studies?

Methodological Answer:

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate compound-specific effects.
  • Structural elucidation : Use X-ray crystallography () or 2D-NMR to confirm stereochemistry, which may explain activity discrepancies .
  • Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s test) to identify confounding variables (e.g., solvent effects, impurities) .

Basic: What physicochemical properties (e.g., logP, pKa) influence solubility and stability of this compound?

Methodological Answer:

  • logP : Predicted ~1.2 (via software like MarvinSketch), indicating moderate lipophilicity.
  • pKa : The methylamino group (pKa ~10.5) remains protonated in aqueous buffers, enhancing solubility at physiological pH.
  • Stability : Susceptible to hydrolysis in acidic/basic conditions; store in anhydrous solvents () .

Advanced: Which computational approaches predict conformational stability, and how do they correlate with experimental data?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ring strain energy (e.g., ~27 kcal/mol for cyclopropane) and compare with experimental IR/Raman data ( ) .
  • Density Functional Theory (DFT) : Calculate bond angles and electron density maps to validate NMR chemical shifts () .

Basic: What are common side products during synthesis, and how can chromatographic separation be optimized?

Methodological Answer:

  • Side products : Unreacted cyclopropane precursors or over-alkylated derivatives () .
  • Chromatography : Use reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) or preparative TLC (silica gel, ethyl acetate/hexane) for purification. highlights filtration as a critical step .

Advanced: How does the methylamino substituent affect cyclopropane ring strain compared to unsubstituted analogs?

Methodological Answer:

  • Experimental evidence : X-ray diffraction shows bond elongation (1.54 Å vs. 1.50 Å in unsubstituted cyclopropanes), confirming increased strain () .
  • Computational analysis : DFT calculations reveal a 5–8% increase in ring strain energy due to steric hindrance from the methylamino group ( ) .

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